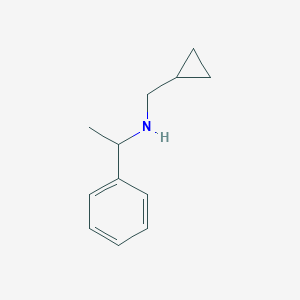

(Ciclopropilmetil)(1-feniletil)amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Cyclopropylmethyl)(1-phenylethyl)amine is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine involves the use of transaminases, which offer an environmentally benign chiral amine asymmetric synthesis route . The large binding pocket of an (S)-selective ω-transaminase BPTA from Paraburkholderia phymatum has been engineered to transform the prochiral aryl alkyl ketone 1-propiophenone .Molecular Structure Analysis

The molecular formula of (Cyclopropylmethyl)(1-phenylethyl)amine is C12H17N. The molecular weight is 175.27 g/mol.Chemical Reactions Analysis

Amines, including (Cyclopropylmethyl)(1-phenylethyl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis

The density of (Cyclopropylmethyl)(1-phenylethyl)amine is 0.986g/cm3 . Its boiling point is 248.5ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Química Sintética

Este compuesto se utiliza en química sintética, particularmente en la síntesis y resolución de compuestos quirales. Se ha revisado para nuevos desarrollos en este campo durante la última década .

Pruebas Farmacéuticas

(Ciclopropilmetil)(1-feniletil)amina: está disponible para su compra para pruebas farmacéuticas, lo que indica su uso como un estándar de referencia en los procesos de desarrollo y control de calidad de fármacos .

Síntesis Asimétrica Enzimática

El compuesto se ha utilizado en síntesis asimétrica enzimática para producir aminas voluminosas, mostrando un amplio alcance de sustratos y produciendo los productos de amina deseados con altos valores de exceso enantiomérico (ee) .

Mecanismo De Acción

Target of Action

It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine, a structurally similar compound, is known to release norepinephrine and dopamine, and induce acetylcholine release via a glutamate-mediated mechanism . It can be hypothesized that (Cyclopropylmethyl)(1-phenylethyl)amine may have a similar mode of action.

Biochemical Pathways

Cyclopropane, a structural component of the compound, is known to be involved in two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (Cyclopropylmethyl)(1-phenylethyl)amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it can be used to synthesize a variety of compounds. Additionally, it has a wide range of potential medical applications, which makes it an attractive option for research. However, (Cyclopropylmethyl)(1-phenylethyl)amine also has some limitations. It is a relatively new compound, so not much is known about its long-term effects. Additionally, it is not yet approved for use in humans, so further research is needed before it can be used in clinical trials.

Direcciones Futuras

There are a number of possible future directions for research on (Cyclopropylmethyl)(1-phenylethyl)amine. One potential direction is to further investigate its potential as a drug for treating various medical conditions. Additionally, research could be done to explore its potential for synthesizing different compounds. Finally, further research could be done to investigate the long-term effects of (Cyclopropylmethyl)(1-phenylethyl)amine and its potential for use in clinical trials.

Métodos De Síntesis

(Cyclopropylmethyl)(1-phenylethyl)amine can be synthesized through the reaction of cyclopropylmethylbromide with 1-phenylethylamine in the presence of sodium hydroxide. The reaction results in the formation of a cyclic amine product, (Cyclopropylmethyl)(1-phenylethyl)amine. The reaction is typically carried out in an organic solvent, such as tetrahydrofuran (THF). The reaction can be catalyzed by a strong base, such as potassium tert-butoxide, to speed up the reaction time.

Safety and Hazards

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLFDOJZXGGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397534 |

Source

|

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-54-3 |

Source

|

| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)

![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)

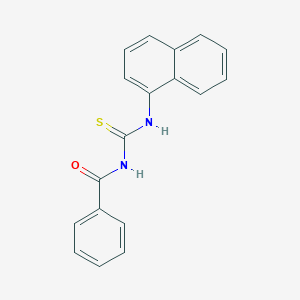

![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)